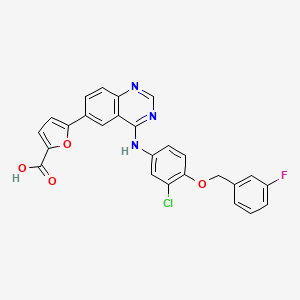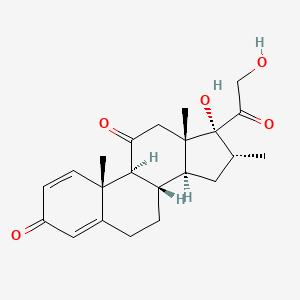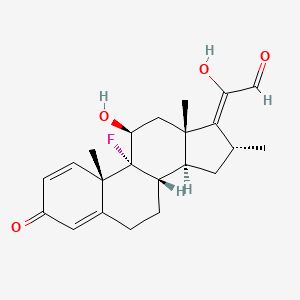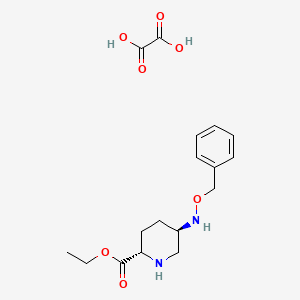
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Overview
Description
Synthesis Analysis
This compound has been used as a starting material for synthesizing a new heterocycle compound with observed in vivo anti-inflammatory properties. It was also involved in the synthesis of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates and related structures, pivotal for synthesizing unique amino acids like (2S,5R)-5-hydroxylysine, a component of collagen and collagen-like proteins. Its derivative, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, played a crucial role in the chemoenzymatic synthesis of the β-lactamase inhibitor avibactam.Molecular Structure Analysis
The compound finds applications in the synthesis of molecular structures, often serving as a building block or an intermediate in complex syntheses. Its derivatives were used to synthesize benzothiazole derivatives with notable antibacterial and antifungal activities. It was also involved in reactions leading to the formation of diamino-substituted pyrano and pyrimidine derivatives.Chemical Reactions Analysis
The compound has been used in various chemical reactions, including the synthesis of anti-inflammatory compounds, development of amino acids and collagen precursors, and lipase-catalyzed resolutions in drug synthesis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.39 g/mol . It is a white to yellow solid at room temperature . The IUPAC name is ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate .Scientific Research Applications
Antibiotic Development
Avibactam Impurity 9 is a crucial component in the development of new antibiotics. It serves as a non-β-lactam β-lactamase inhibitor, which can be combined with β-lactam antibiotics to overcome resistance mechanisms employed by bacteria . This compound helps in extending the spectrum of β-lactam antibiotics against multi-drug resistant bacterial strains.
Analytical Method Development
In pharmaceutical research, Avibactam Impurity 9 is used for analytical method development. It is essential for creating accurate and reliable assays that can measure the presence and concentration of Avibactam and its impurities in various formulations . This ensures the quality and efficacy of the final pharmaceutical product.
Method Validation
Method validation is another critical application. Avibactam Impurity 9 is used to validate the analytical methods developed for Avibactam. This process confirms that the methods produce results that are consistent, reliable, and reproducible over time, which is vital for regulatory approvals and quality control .
Pharmacokinetic Studies
Pharmacokinetic studies involve understanding the dynamics of drug absorption, distribution, metabolism, and excretion. Avibactam Impurity 9 can be used as a reference standard in such studies to explore how Avibactam behaves in the body and to optimize its dosing regimens .
Toxicological Research
Toxicological research is essential to ensure the safety of new drugs. Avibactam Impurity 9 is used to study the potential toxic effects of Avibactam and its impurities. This includes assessing the compound’s impact on various biological systems and determining safe exposure levels .
Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development. Avibactam Impurity 9 is used to identify, quantify, and study the impurities present in Avibactam formulations. This helps in understanding the impurities’ effects on drug stability, efficacy, and safety .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, also known as Avibactam Impurity 9, is the bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics, such as aztreonam, making them resistant to the antibiotic’s action .
Mode of Action
Avibactam Impurity 9 blocks the action of many of the bacterial enzymes called beta-lactamases . By blocking these enzymes, Avibactam Impurity 9 restores the activity of aztreonam against aztreonam-resistant bacteria .
Biochemical Pathways
The compound (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is involved in the aminosugar and nucleotide sugar metabolic pathways . The aztreonam/avibactam group showed a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose .
Pharmacokinetics
Ceftazidime and avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours and low protein binding, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The findings indicate that the aztreonam/avibactam combination accelerates structural damage to the bacterial membrane structure and their actions were immediate and sustained compared to aztreonam or avibactam alone . By inhibiting the production of crucial cell wall precursors, the combination may have inflicted damages on bacterial DNA .
properties
IUPAC Name |
ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUXATUBICTSNB-DFQHDRSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



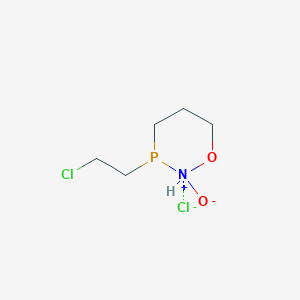
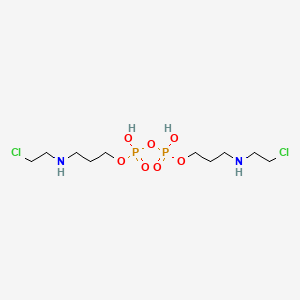
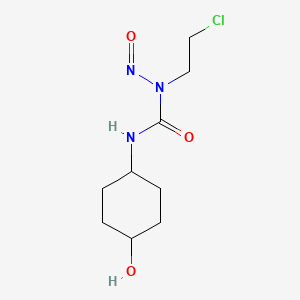
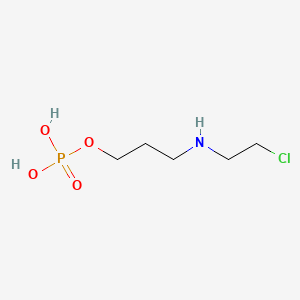



![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
